molecular formula C21H17ClFN3O3 B2971049 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-81-3

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2971049
CAS No.: 946355-81-3
M. Wt: 413.83
InChI Key: LYOYEYZLRKXYEI-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-chloro-6-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorine atom is replaced by a fluorine atom.

    Attachment of the acetamidophenyl group: This can be done through an amide coupling reaction, using reagents such as EDCI or DCC to facilitate the formation of the amide bond.

    Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups on the pyridine ring.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: Researchers can use this compound to probe biological pathways and understand the mechanisms of action of various biological processes.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3/c1-13(27)24-14-5-2-6-15(11-14)25-20(28)16-7-4-10-26(21(16)29)12-17-18(22)8-3-9-19(17)23/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOYEYZLRKXYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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